Cas no 61451-85-2 (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one)

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one
- 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxychromen-4-one
- 3',4',5,7-TETRAHYDROXY 3,6,8-TRIMETHOXYFLAVONE
- CA2ZC95Z9L
- 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone
- NSC 618933
- 61451-85-2
- LMPK12113330
- 3 inverted exclamation marka,4 inverted exclamation marka,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone
- 3'',4'',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone
- UNII-CA2ZC95Z9L
- NSC618933
- CHEBI:180430
- AKOS040734645
- DTXSID30977019
- CHEMBL307373
- NCI60_005669
- NSC-618933
- DB-294052
-
- MDL: MFCD18975652
- インチ: InChI=1S/C18H16O9/c1-24-16-11(21)10-12(22)17(25-2)14(7-4-5-8(19)9(20)6-7)27-15(10)18(26-3)13(16)23/h4-6,19-21,23H,1-3H3
- InChIKey: AOOSHVWNBJZOEH-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)O
計算された属性
- せいみつぶんしりょう: 376.07938
- どういたいしつりょう: 376.07943208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- PSA: 134.91
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82667-10MG |
3′,4′,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone |
61451-85-2 | 10mg |
¥4375.67 | 2024-12-24 | ||
PhytoLab | 82667-1000mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 1000mg |
€13800 | 2023-10-25 | |
PhytoLab | 82667-500mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 500mg |
€7360 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82667-10MG |
61451-85-2 | 10MG |
¥4697.92 | 2023-01-06 | |||
PhytoLab | 82667-50mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 50mg |
€827.9999999999999 | 2023-10-25 | |
PhytoLab | 82667-250mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 250mg |
€3910 | 2023-10-25 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 関連文献
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-oneに関する追加情報
Chemical Profile of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one (CAS No. 61451-85-2)
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one, identified by its CAS number 61451-85-2, is a complex organic compound belonging to the chromenone class. This molecule has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its structural complexity and potential biological activities. Chromenones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific arrangement of hydroxyl and methoxy groups in the structure of this compound contributes to its unique chemical and biological characteristics.
The molecular structure of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one consists of a chromenone core substituted with multiple hydroxyl and methoxy functional groups. This configuration suggests that the compound may exhibit significant interactions with biological targets, making it a promising candidate for further investigation in drug discovery. The presence of multiple hydroxyl groups enhances its potential as an antioxidant agent, while the methoxy groups may influence its metabolic stability and bioavailability.
Recent research in the field of natural product-inspired drug design has highlighted the importance of chromenone derivatives in developing novel therapeutic agents. Studies have demonstrated that compounds with similar structural motifs can interact with various enzymes and receptors involved in metabolic pathways relevant to human health. For instance, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one has been shown to exhibit inhibitory effects on certain enzymes associated with inflammation and oxidative stress. These findings align with the growing interest in polyphenolic compounds derived from plant sources for their potential health benefits.
The synthesis of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate phenolic precursors under controlled conditions to form the chromenone ring system. Subsequent functionalization steps introduce the hydroxyl and methoxy groups at specific positions on the molecule. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired structural features.
In vitro studies have begun to uncover the pharmacological profile of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one. Initial experiments suggest that this compound may possess significant antioxidant properties by scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme activity. Additionally, preliminary data indicate potential anti-inflammatory effects through the inhibition of key pro-inflammatory cytokines and enzymes. These findings are particularly intriguing given the increasing recognition of oxidative stress and inflammation as contributing factors in various chronic diseases.
The biological activity of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one is further influenced by its solubility and absorption characteristics. The presence of multiple polar functional groups enhances water solubility but may also affect its ability to cross biological membranes. Understanding these physicochemical properties is crucial for optimizing drug delivery systems and improving bioavailability. Nanotechnology-based approaches have emerged as promising strategies for enhancing the delivery efficiency of such compounds.
Future research directions for 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one include exploring its mechanisms of action in greater detail. Investigating how this compound interacts with specific biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, preclinical studies are needed to assess its safety profile and efficacy in animal models before considering human clinical trials.
The development of new pharmaceutical agents often involves a multidisciplinary approach combining synthetic chemistry、pharmacology、and computational biology. Advanced computational methods such as molecular docking and virtual screening can accelerate the identification of promising candidates like 2-(3,4-dihydroxyphenyl)-5-hydroxychromenone derivatives from large chemical libraries. These techniques enable researchers to predict binding affinities and interactions between compounds and biological targets, thereby streamlining the drug discovery process.
In conclusion,2-(3-hydroxyphenyl)-5-hydroxychromeno[2,3-f]chromene derivative CAS NO 61451 85 2 is a structurally complex compound with significant potential in pharmaceutical applications。 Its unique arrangement of hydroxyl and methoxy groups contributes to its diverse biological activities, making it a valuable subject for further research。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies。
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